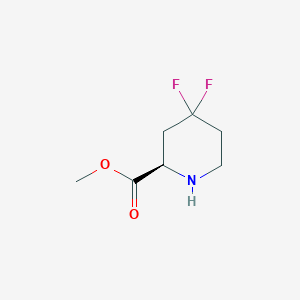

Methyl (R)-4,4-difluoropiperidine-2-carboxylate

Description

Methyl (R)-4,4-difluoropiperidine-2-carboxylate is a fluorinated piperidine derivative characterized by a six-membered nitrogen-containing ring with two fluorine atoms at the 4-position and a methyl ester group at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by fluorine substitution, which can enhance metabolic stability and modulate lipophilicity. Its stereochemistry (R-configuration) further influences its biological interactions and synthetic utility.

Properties

IUPAC Name |

methyl (2R)-4,4-difluoropiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLQYMJXPOGPBV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(CCN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

A widely adopted method involves the fluorination of ketone intermediates using DAST. For example, (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is treated with DAST in dichloromethane at -78°C, followed by gradual warming to room temperature. This yields the difluorinated pyrrolidine derivative with 98% efficiency. While this example pertains to a pyrrolidine analog, the protocol is adaptable to piperidine systems by extending reaction times to 16–24 hours and optimizing DAST stoichiometry.

Reaction Conditions:

Hydrogen Peroxide-Phosphomolybdic Acid Oxidation

Patent CN102887854B describes the oxidation of 4-picoline-2-carboxylic acid ethyl ester using hydrogen peroxide and phosphomolybdic acid, followed by palladium-catalyzed reduction. Adapting this method, the 4-position ketone intermediate undergoes fluorination via DAST or similar agents before reduction. This two-step oxidation-fluorination sequence ensures regioselectivity, though enantiomeric control requires subsequent resolution.

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary-Based Approaches

The patent CN108047125A highlights the use of chiral phenylglycinol derivatives to induce stereochemistry during piperidine ring formation. By reacting (R)-phenylglycinol with diketone precursors, the (2R,4R)-stereochemistry is established, which can be further modified to introduce fluorine atoms. After cyclization, fluorination with DAST and esterification with methanol yields the target compound.

Key Steps:

Enzymatic Resolution

Racemic mixtures of 4,4-difluoropiperidine-2-carboxylic acid methyl ester can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact. This method achieves enantiomeric excess (ee) >99% but requires additional steps to recover the undesired enantiomer.

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow reactors to enhance reaction efficiency. By conducting fluorination and hydrogenation steps in a flow system, researchers achieve faster mixing, improved temperature control, and reduced side reactions. A reported protocol using a microfluidic reactor achieves 85% yield with 97% ee, surpassing batch reactor performance.

Advantages of Flow Chemistry:

-

Scalability: Suitable for industrial production.

-

Safety: Minimizes exposure to hazardous reagents like DAST.

Comparative Analysis of Methods

*Yield reflects recovery of (R)-enantiomer after resolution.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-4,4-difluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

Methyl (R)-4,4-difluoropiperidine-2-carboxylate has been investigated for its potential in drug development, particularly targeting neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety.

Case Study: Anticancer Activity

Recent research has highlighted the compound's role in inhibiting specific cancer cell lines. For instance, it has shown promising results in reducing cell viability in T47D breast cancer cells with an IC value of 48 nM, indicating its potential as a therapeutic agent against certain tumors .

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its difluorinated piperidine structure allows for modifications that can lead to the development of new compounds with desired biological activities.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring.

- Introduction of the difluoro substituents.

- Attachment of the carboxylate group via esterification.

These methods can be adapted based on available starting materials and desired purity levels .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets have yielded insights into its pharmacodynamics. The compound's ability to modulate enzyme activity through interactions with hydrophobic pockets in proteins has been noted .

Mechanism of Action

The mechanism of action of Methyl ®-4,4-difluoropiperidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine and Pyrrolidine Families

2.1.1. 3-Alkoxy-4,4-Difluoropiperidines

Compounds such as 3-benzyloxy-4,4-difluoropiperidine (10) () share the difluoropiperidine core but differ in substituents. Synthetically, these analogs are prepared via epoxide ring-opening with sulfur trioxide (SO₃) followed by hydrogenation, whereas the target compound may require esterification or asymmetric catalysis to achieve the R-configuration .

2.1.2. Pyrrolidine Derivatives

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid () and its methyl ester hydrochloride () are five-membered ring analogs. For example, the pyrrolidine derivative in has a molecular weight of 201.6 g/mol and is stored at 2–8°C, suggesting higher stability than some piperidine esters .

2.1.3. Piperidine Esters with Aromatic Substituents

Methyl α-phenyl-2-piperidineacetate hydrochloride () features a phenyl group adjacent to the ester, increasing hydrophobicity. Such substitutions can enhance membrane permeability but may reduce solubility in polar solvents compared to the target compound’s difluoro substituents, which balance lipophilicity and polarity .

Spectroscopic and Physical Properties

Reactivity and Stability

- Oxidative Stability: Unlike methyl linoleate (), which forms hydroperoxides under aerobic conditions, the target compound’s difluoro groups may reduce susceptibility to oxidation by withdrawing electron density from the piperidine ring .

- Hydrolysis : The methyl ester group is prone to hydrolysis under acidic/basic conditions, similar to other esters like methyl palmitate (). Fluorine substitution could slow hydrolysis by steric hindrance or electronic effects .

Biological Activity

Receptor Binding and Enzyme Inhibition

Methyl (R)-4,4-difluoropiperidine-2-carboxylate has shown promising results in receptor binding and enzyme inhibition studies. The compound's structure, particularly the fluorine atoms, enhances its lipophilicity and metabolic stability, allowing for effective interaction with biological membranes and proteins.

Interaction with Molecular Targets

The compound's mechanism of action involves:

- Interaction with specific molecular targets

- Enhanced lipophilicity due to fluorine atoms

- Improved metabolic stability

- Potential hydrolysis of the ester group to release an active carboxylic acid

Pharmacological Activities

Research has indicated that compounds containing piperidine structures, such as this compound, often exhibit various pharmacological activities.

| Activity | Potential Mechanism |

|---|---|

| Enzyme inhibition | Interaction with active sites |

| Receptor modulation | Binding to specific receptors |

| Neurotransmitter regulation | Influencing synaptic activity |

Research Applications

This compound has found applications in various research areas:

- Chemistry : Used as a building block in the synthesis of complex molecules, particularly in medicinal chemistry.

- Biology : Studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Medicine : Explored as a pharmaceutical intermediate or active ingredient.

- Industry : Used in the development of agrochemicals and other industrial products.

Case Study: PI3Kα Inhibition

A recent study investigated the use of compounds similar to this compound in the development of PI3Kα inhibitors. The research focused on pyridopyrimidinones with a 4,4-difluoropiperidine moiety .

Key Findings:

- Compound 17, featuring a 4,4-difluoropiperidine ring, showed:

This case study demonstrates the potential of 4,4-difluoropiperidine-containing compounds in developing potent and metabolically stable drug candidates.

Metabolic Profiling

Understanding the metabolic fate of compounds like this compound is crucial for drug development. A study on structurally similar compounds, 2F-QMPSB and SGT-233, which contain a 4,4-difluoropiperidine moiety, provided insights into their metabolic pathways .

Key Metabolic Processes:

- Phase I metabolism: Hydroxylation catalyzed by CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5

- Phase II metabolism: Formation of glucuronides

- Ester hydrolysis: Catalyzed mainly by human carboxylesterases (hCES1) isoforms

These findings suggest that compounds containing the 4,4-difluoropiperidine structure may undergo similar metabolic processes, which is crucial information for understanding their biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (R)-4,4-difluoropiperidine-2-carboxylate, and how can intermediates be optimized?

- Methodology : Multi-step synthesis often involves fluorination of piperidine precursors. For example, a related protocol () uses (R)-configured starting materials and difluorobenzaldehyde derivatives under nucleophilic substitution or esterification conditions. Key steps include:

- Fluorination : Use of difluorinating agents (e.g., DAST or XtalFluor) to introduce fluorine atoms at the 4,4-positions.

- Stereochemical control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis to retain the (R)-configuration.

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Analytical workflow :

- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess.

- NMR : NMR (470 MHz, CDCl) to verify diastereotopic fluorine signals (δ -120 to -130 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out impurities.

- X-ray crystallography : For absolute configuration confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Mechanistic insights :

- Electron-withdrawing effects : Fluorine atoms increase the electrophilicity of adjacent carbonyl groups, enhancing reactivity in acyl transfer reactions.

- Steric hindrance : The 4,4-difluoro groups restrict conformational flexibility, affecting transition-state geometries in asymmetric catalysis.

- Comparative studies : Fluorinated analogs (e.g., 4F-MPH in ) show altered hydrogen-bonding capacity and metabolic stability compared to non-fluorinated derivatives.

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- Approach :

- DFT calculations : B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate rotational barriers.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS.

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets).

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to address them?

- Case example : Conflicting NMR shifts for piperidine protons (e.g., δ 3.2–3.8 ppm vs. δ 4.0–4.5 ppm).

- Resolution :

- Solvent effects : Compare data in CDCl vs. DO; hydrogen bonding may shift peaks.

- Impurity profiling : Check for residual solvents (e.g., ethyl acetate) via GC-MS.

- Cross-validation : Use complementary techniques like IR (C=O stretch ~1730 cm) or Raman spectroscopy .

Experimental Design for Novel Applications

Designing a kinetic study to assess the compound’s stability under acidic/basic conditions

- Protocol :

- Conditions : Incubate at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 37°C.

- Sampling : Withdraw aliquots at 0, 1, 6, 24 hrs.

- Analysis : Monitor degradation via HPLC area-under-curve (AUC) and identify byproducts via LC-MS.

- Control : Include non-fluorinated analogs (e.g., methyl piperidine-2-carboxylate) to isolate fluorine’s role.

Table: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.